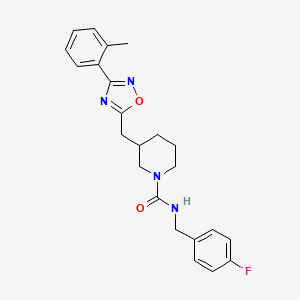
N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O2 and its molecular weight is 408.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activities, and potential applications based on current literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole moiety is synthesized through cyclization reactions involving appropriate precursors such as o-tolyl derivatives and piperidine. The introduction of the 4-fluorobenzyl group is achieved via nucleophilic substitution methods.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole structure have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, derivatives similar to this compound have demonstrated significant activity against breast cancer cells by inhibiting Notch-AKT signaling pathways and inducing oxidative stress .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| ZQL-4c | MCF7 | 12.5 | Induces apoptosis via ROS production |
| 5d | HUH7 | 10.1 | Inhibits thymidylate synthase |
| 5e | HCT116 | 18.78 | Targets oxidative stress pathways |
Antimicrobial Activity
The antimicrobial properties of compounds containing the oxadiazole and piperidine moieties have also been investigated. Studies indicate that these compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 5c | Bacillus cereus | Strong |
| 5d | Staphylococcus aureus | Moderate |
| N-(4-FB)-3-Oxadiazole | Escherichia coli | Weak |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Breast Cancer Treatment : A study demonstrated that a derivative with a similar structure inhibited tumor growth in MCF7 xenograft models, suggesting its potential as a therapeutic agent against breast cancer .
- Antimicrobial Screening : In vitro tests revealed that compounds bearing the oxadiazole nucleus showed significant inhibition against various strains including Salmonella typhi and Bacillus subtilis, indicating their potential as broad-spectrum antimicrobial agents .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O2/c1-16-5-2-3-7-20(16)22-26-21(30-27-22)13-18-6-4-12-28(15-18)23(29)25-14-17-8-10-19(24)11-9-17/h2-3,5,7-11,18H,4,6,12-15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQKVQDSFPNVTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














